molecular formula C21H17IN2OS B5237382 N-[(4-iodo-2-methylphenyl)carbamothioyl]biphenyl-4-carboxamide

N-[(4-iodo-2-methylphenyl)carbamothioyl]biphenyl-4-carboxamide

Cat. No.: B5237382
M. Wt: 472.3 g/mol
InChI Key: FVAXPFJDQNZVFC-UHFFFAOYSA-N
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Description

N-[(4-iodo-2-methylphenyl)carbamothioyl]biphenyl-4-carboxamide is a complex organic compound with a molecular formula of C20H16IN2OS This compound is characterized by the presence of an iodine atom, a biphenyl group, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-iodo-2-methylphenyl)carbamothioyl]biphenyl-4-carboxamide typically involves multiple steps, starting with the preparation of the biphenyl-4-carboxamide core. This can be achieved through a series of reactions including halogenation, amination, and coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(4-iodo-2-methylphenyl)carbamothioyl]biphenyl-4-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

N-[(4-iodo-2-methylphenyl)carbamothioyl]biphenyl-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-iodo-2-methylphenyl)carbamothioyl]biphenyl-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and carbamothioyl group play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-iodo-2-methylphenyl)carbamothioyl]biphenyl-4-carboxamide is unique due to its specific structural features, such as the biphenyl group and the iodine atom.

Properties

IUPAC Name

N-[(4-iodo-2-methylphenyl)carbamothioyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17IN2OS/c1-14-13-18(22)11-12-19(14)23-21(26)24-20(25)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-13H,1H3,(H2,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVAXPFJDQNZVFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)NC(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17IN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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